11-Methyldodeca-1,10-diene
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Overview
Description
11-Methyldodeca-1,10-diene is an organic compound characterized by its two double bonds and a methyl group attached to the eleventh carbon atom. This compound falls under the category of dienes, which are hydrocarbons containing two double bonds. The presence of these double bonds makes this compound a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Methyldodeca-1,10-diene can be synthesized through several methods, including:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene structure.
Dehydrohalogenation of Organohalides: This process involves the elimination of hydrogen halides from organohalides to produce the diene.
Acyclic Diene Metathesis (ADMET): This polymerization technique is used to prepare acyclic diene monomers by employing catalysts such as molybdenum and tungsten compounds.
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale dehydration and dehydrohalogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 11-Methyldodeca-1,10-diene undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form alkanes.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel are used in hydrogenation reactions.
Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.
Major Products Formed:
Epoxides and Diols: Formed through oxidation reactions.
Alkanes: Produced via reduction reactions.
Halogenated Derivatives: Result from substitution reactions.
Scientific Research Applications
11-Methyldodeca-1,10-diene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Studied for its role in cell signaling and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methyldodeca-1,10-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl group allow it to participate in a range of chemical reactions, influencing cellular processes and signaling pathways. In biological systems, it can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Isoprene: Another diene, used as a monomer in the synthesis of natural rubber.
2-Methyl-1,3-butadiene (Isoprene): Similar in structure but with a different arrangement of double bonds and methyl groups.
Uniqueness of 11-Methyldodeca-1,10-diene: this compound stands out due to its specific arrangement of double bonds and the presence of a methyl group on the eleventh carbon. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Properties
CAS No. |
18625-77-9 |
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Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
11-methyldodeca-1,10-diene |
InChI |
InChI=1S/C13H24/c1-4-5-6-7-8-9-10-11-12-13(2)3/h4,12H,1,5-11H2,2-3H3 |
InChI Key |
KYSNRMGJOYWQQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCCCCC=C)C |
Origin of Product |
United States |
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